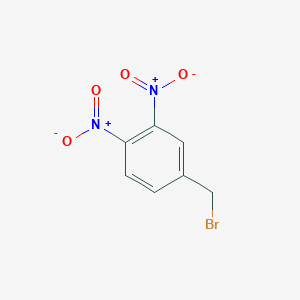
4-Bromomethyl-1,2-dinitrobenzene
Descripción general
Descripción
4-Bromomethyl-1,2-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known by other names such as α-Bromo-p-nitrotoluene, α-Bromo-4-nitrotoluene, p-Nitrobenzyl bromide, 4-Nitrobenzyl bromide, α-Bromoparanitrotoluene, p-(Bromomethyl)nitrobenzene, and 4-(Bromomethyl)nitrobenzene .
Synthesis Analysis
The synthesis of 4-Bromomethyl-1,2-dinitrobenzene can be achieved through a multistep process. The first step involves nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration and bromination steps are generally performed using nitric acid and bromine, respectively .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-1,2-dinitrobenzene consists of a benzene ring with a bromomethyl group and two nitro groups attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The chemical reactions involving 4-Bromomethyl-1,2-dinitrobenzene are generally nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the bromine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
4-Bromomethyl-1,2-dinitrobenzene, like other nitro compounds, has a high dipole moment, which falls between 3.5 D and 4.0 D, depending upon the nature of the substituent . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Safety And Hazards
Direcciones Futuras
The future directions in the study and application of 4-Bromomethyl-1,2-dinitrobenzene could involve further exploration of its reactivity and potential uses in synthesis. For instance, the use of Friedel Crafts reactions, which are hindered if the benzene ring is strongly deactivated, could be investigated . Additionally, the potential environmental impact of this compound, given its toxicity to aquatic life, could be an important area of future research .
Propiedades
IUPAC Name |
4-(bromomethyl)-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAUAXFEMDPBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-1,2-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



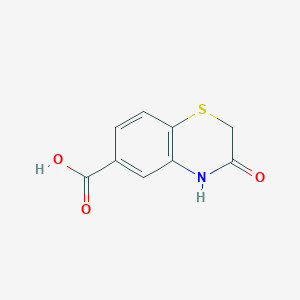
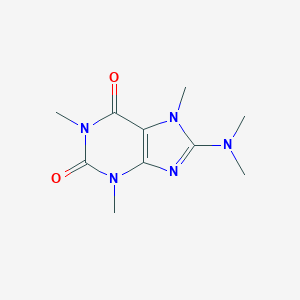


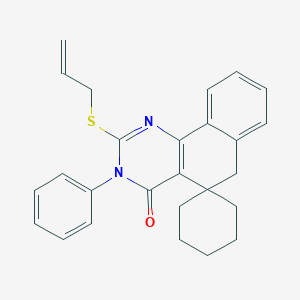
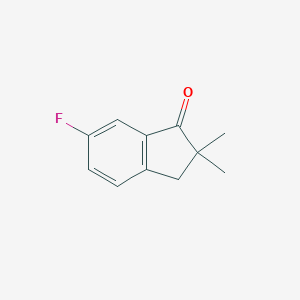
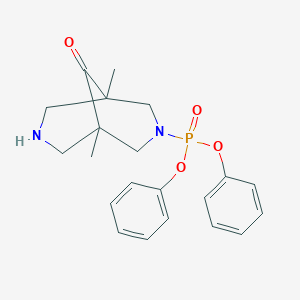
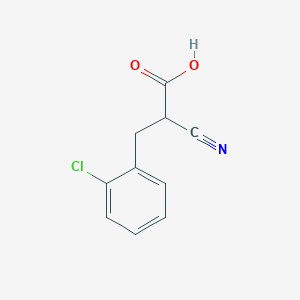
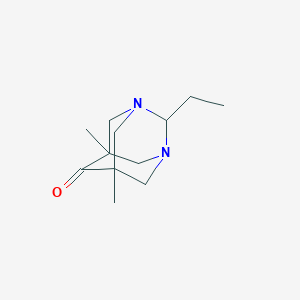
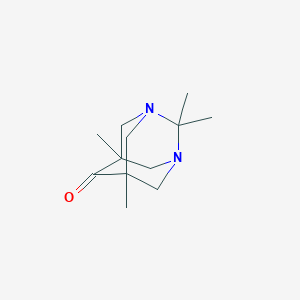
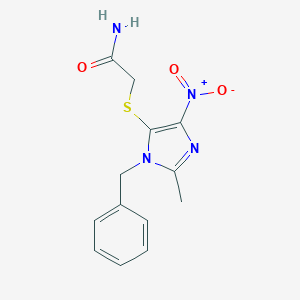
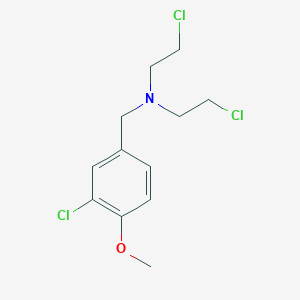
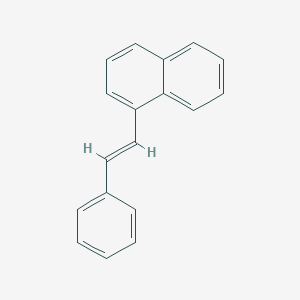
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)